molecular formula C14H21NO2 B13964401 Methyl 4-amino-3,5-diisopropylbenzoate

Methyl 4-amino-3,5-diisopropylbenzoate

Cat. No.: B13964401
M. Wt: 235.32 g/mol
InChI Key: ILFSBVRSAAQTIT-UHFFFAOYSA-N
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Description

4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester is an organic compound with the molecular formula C14H21NO2 It is a derivative of benzoic acid and features an amino group and two isopropyl groups attached to the benzene ring, along with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester typically involves the esterification of 4-amino-3,5-bis(1-methylethyl)benzoic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as microwave-assisted synthesis. This technique can significantly reduce reaction times and improve yields. Additionally, continuous flow reactors may be employed to produce the compound on a larger scale, ensuring consistent quality and higher throughput.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl groups may enhance the compound’s hydrophobic interactions with lipid membranes, affecting its distribution and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3,5-di-tert-butylbenzoic acid methyl ester
  • 4-Amino-3,5-dimethylbenzoic acid methyl ester
  • 4-Amino-3,5-diphenylbenzoic acid methyl ester

Uniqueness

4-Amino-3,5-bis(1-methylethyl)benzoic acid methyl ester is unique due to the presence of two isopropyl groups, which can influence its chemical reactivity and physical properties. These groups may enhance the compound’s solubility in organic solvents and its ability to interact with hydrophobic environments, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

methyl 4-amino-3,5-di(propan-2-yl)benzoate

InChI

InChI=1S/C14H21NO2/c1-8(2)11-6-10(14(16)17-5)7-12(9(3)4)13(11)15/h6-9H,15H2,1-5H3

InChI Key

ILFSBVRSAAQTIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1N)C(C)C)C(=O)OC

Origin of Product

United States

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